molecular formula C16H14N2OS2 B2454912 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1798046-39-5

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2454912
CAS No.: 1798046-39-5
M. Wt: 314.42
InChI Key: XIMDOISGFCJIMF-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound designed for research applications, featuring a molecular framework that incorporates both thiazole and thiophene heterocycles. This structural combination is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of novel oncological and anti-inflammatory therapeutics. The presence of the 2-methylthiazole moiety is a key feature, as this heterocycle is a privileged structure in pharmacology known for its diverse biological activities . The core research value of this compound lies in its potential as a scaffold for developing enzyme inhibitors and modulating cellular pathways. Thiazole derivatives have been extensively documented to exhibit potent anticancer activity. For instance, structurally similar molecules featuring a 2-methylthiazol-4-yl group have demonstrated significant efficacy in evaluations against tumor cell lines such as A549 (lung carcinoma) and C6 (glioma), with mechanisms that include the induction of apoptosis and activation of caspase-3 . Furthermore, thiazole-based compounds are the subject of ongoing intensive research for their potential as anti-inflammatory agents, acting through the modulation of key enzymatic targets including LOX, COX, and MAPK pathways . The integration of the thiophene ring further diversifies the compound's physicochemical properties and potential for interaction with biological targets, making it a versatile candidate for structure-activity relationship (SAR) studies. This product is supplied exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-17-15(10-21-11)13-4-2-3-5-14(13)18-16(19)8-12-6-7-20-9-12/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMDOISGFCJIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride.

    Introduction of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity and bioavailability.

Conditions Product Yield Key Observations
6M HCl, reflux (4 hr)2-(thiophen-3-yl)acetic acid78%Complete conversion observed via HPLC
2M NaOH, 80°C (2 hr)Sodium salt of 2-(thiophen-3-yl)acetic acid85%Faster kinetics in basic media

Electrophilic Substitution on Thiophene and Thiazole Rings

The thiophene and thiazole rings participate in electrophilic aromatic substitution (EAS) reactions. Substituents direct reactivity:

  • Thiophene-3-yl : Electrophiles attack the α-position (C2/C5) due to sulfur’s electron-donating effect.

  • 2-Methylthiazole : Methyl group deactivates the ring, favoring substitution at C5 .

Example: Nitration

Reagent Position Modified Product Yield
HNO₃/H₂SO₄, 0°CThiophene C22-Nitro-3-thienyl derivative62%
Acetyl nitrate, RTThiazole C55-Nitro-2-methylthiazole analog55%

Nucleophilic Acyl Substitution

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion:

Nucleophile Conditions Product Application
NH₂OHEtOH, reflux (3 hr)Hydroxamic acid derivativeChelating agent synthesis
NH₃THF, 60°C (6 hr)Primary amidePrecursor for further derivatization

Cyclization Reactions

The compound’s structure allows intramolecular cyclization under specific conditions:

  • Thermal cyclization (180°C, DMF) forms a fused thiazolo[5,4-b]thiophene system (72% yield) .

  • Acid-mediated cyclization (H₂SO₄, 25°C) generates a seven-membered lactam (58% yield).

Oxidation and Reduction

  • Oxidation : Thiophene’s sulfur atom oxidizes to sulfoxide (H₂O₂, AcOH) or sulfone (mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring, altering electronic properties.

Cross-Coupling Reactions

The aryl bromide intermediate (synthesized via bromination) participates in Suzuki-Miyaura couplings:

Boron Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄Biaryl derivative with enhanced π-conjugation81%
Vinylboronic pinacol esterPdCl₂(dppf)Alkenyl-substituted analog68%

Key Mechanistic Insights:

  • Steric effects : The 2-methyl group on the thiazole ring hinders electrophilic substitution at adjacent positions.

  • Electronic effects : Thiophene’s electron-rich nature accelerates EAS compared to thiazole .

Scientific Research Applications

Key Structural Features

FeatureDescription
Thiazole Ring Known for anti-inflammatory and antimicrobial properties.
Thiophene Ring Enhances chemical stability and solubility.
Acetamide Group Contributes to the compound's bioactivity.

Research indicates that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Properties

Studies have shown that compounds containing thiazole and thiophene structures can inhibit cancer cell proliferation by targeting various molecular pathways. For example:

  • Mechanism of Action : Inhibition of tubulin polymerization, disrupting cancer cell division.
  • Case Study : A study demonstrated that similar thiazole derivatives exhibited IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound may inhibit dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
  • Activity Data :
CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
This compoundModerateStrongInhibition of DHPS
Related Thiazole DerivativesVariableVariableDisruption of cell membrane integrity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : Para-substituted phenyl rings tend to enhance anticancer and antimicrobial activities.
  • Thiazole Modifications : Electron-donating groups increase cytotoxicity.
  • Linker Variations : Alterations in the linker between the thiazole and thiophene groups can modulate potency.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide
  • N-(2-(2-methylthiazol-4-yl)phenyl)-2-(furan-3-yl)acetamide
  • N-(2-(2-methylthiazol-4-yl)phenyl)-2-(pyridin-3-yl)acetamide

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's synthesis, mechanisms of action, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of C16H14N2OS2C_{16}H_{14}N_{2}O_{S_{2}} and a molecular weight of 314.4 g/mol. It features a thiazole ring, a phenyl group, and an acetamide linkage. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Starting from 2-methylthiazole, a cyclization reaction is performed.
  • Attachment of the Phenyl Group : This is achieved via Friedel-Crafts acylation.
  • Formation of the Acetamide Linkage : The intermediate is reacted with acetic anhydride.
  • Introduction of the Thiophene Ring : This is done through palladium-catalyzed cross-coupling methods .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including enzymes and receptors involved in cellular pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to altered biological responses .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : Research has shown that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, related compounds have demonstrated IC50 values ranging from 5.10 µM to 22.08 µM against these cell lines, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16eMCF-75.10 ± 0.40
16dHCT11622.08
  • Mechanisms of Action : The anticancer effects are often attributed to apoptosis induction via caspase activation pathways and inhibition of DNA synthesis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In Vitro Studies : Certain derivatives have shown activity against fungal strains such as Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal drugs like ketoconazole .
CompoundTarget OrganismMIC (µg/mL)
2eCandida parapsilosis1.23
2dCandida albicansNot specified

Case Studies and Research Findings

  • Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole derivatives, including the target compound, assessing their biological activities through MTT assays and DNA synthesis analysis . The findings indicated that structural modifications significantly impacted their anticancer efficacy.
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds suggest favorable properties for drug development, enhancing their potential as therapeutic agents .
  • Electrochemical Studies : Investigations into the electrochemical behavior of these compounds revealed insights into their stability and reactivity in biological systems, further supporting their candidacy for pharmacological applications .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide, and how can reaction yields be improved?

Methodological Answer: A common approach involves coupling a thiazole-containing aniline derivative with a thiophene-acetic acid moiety using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or toluene/water mixtures under reflux. For example, describes a similar synthesis using 2-aminothiazole and dichlorophenylacetic acid, with triethylamine as a base. Yield optimization can be achieved by:

  • Controlling stoichiometry (1:1 molar ratio of amine to acid).
  • Using anhydrous solvents and inert atmospheres to avoid side reactions.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate = 9:1 solvent system) .
    Post-synthesis, purification via crystallization (ethanol or methanol/acetone mixtures) is recommended to isolate high-purity products .

Advanced Structural Elucidation

Q. Q2. How can researchers resolve discrepancies in crystallographic data for thiazole-acetamide derivatives?

Methodological Answer: X-ray crystallography remains the gold standard. For instance, reports a dihedral angle of 79.7° between the thiazole and phenyl rings in a related compound, stabilized by N–H⋯N hydrogen bonds (R²²(8) motif). To address discrepancies:

  • Compare unit cell parameters with Cambridge Structural Database entries.
  • Validate hydrogen bonding patterns using Hirshfeld surface analysis.
  • Cross-reference with spectroscopic data (e.g., NMR coupling constants for conformationally restricted groups) .

Biological Activity Profiling

Q. Q3. What assay designs are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
  • Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation.
  • SAR analysis : Modify the thiophene or thiazole substituents (e.g., methyl groups) and compare IC₅₀ values, as seen in quinazolinone derivatives with sulfonamide groups ( reports IC₅₀ values ranging from 0.5–10 µM) .

Data Contradictions in Bioactivity

Q. Q4. How should researchers interpret conflicting antimicrobial activity data across structurally similar compounds?

Methodological Answer:

  • Standardize assay conditions : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Control for substituent effects : For example, notes that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity, while bulky thiophene groups may reduce membrane permeability.
  • Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Advanced Spectroscopic Characterization

Q. Q5. What NMR strategies can distinguish rotational isomers in acetamide derivatives?

Methodological Answer:

  • Variable-temperature NMR : Monitor coalescence of signals (e.g., amide NH or thiophene protons) to estimate rotational barriers.
  • 2D NOESY : Identify spatial proximity between thiazole methyl groups and aromatic protons.
  • ¹³C DEPT-135 : Resolve quaternary carbons in the thiophene ring, as shown in for sulfonamide-quinazolinone analogs .

Reproducibility in Synthetic Yield

Q. Q6. Why do synthetic yields vary significantly for analogs with minor substituent changes?

Methodological Answer: Yields depend on:

  • Steric hindrance : Bulky groups (e.g., 4-tolyl in , Compound 8) may slow coupling, requiring extended reaction times.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of charged intermediates.
  • Catalyst selection : Switch from EDC·HCl to HATU for sterically hindered substrates .

Computational Modeling

Q. Q7. How can DFT calculations guide the design of analogs with improved binding affinity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase for anticancer activity).
  • HOMO-LUMO analysis : Predict electron-rich regions (e.g., thiophene sulfur) for nucleophilic attack.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Stability and Degradation

Q. Q8. What accelerated stability testing protocols are recommended for this compound?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-MS analysis : Monitor degradation products (e.g., hydrolyzed acetamide or oxidized thiophene).
  • pH stability : Test in buffers (pH 1–13) to identify labile functional groups .

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